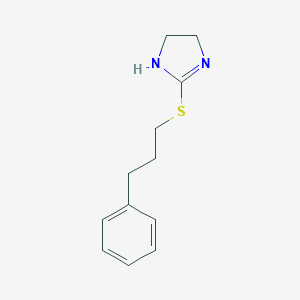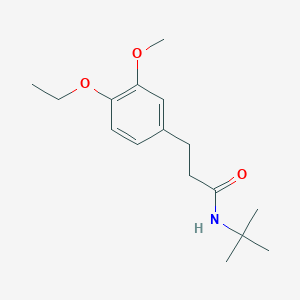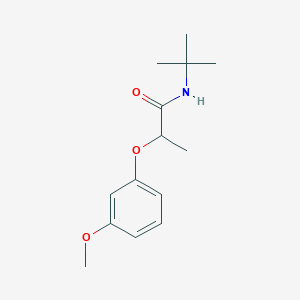![molecular formula C20H26N4O6S2 B241110 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to act through a combination of enzyme inhibition and disruption of protein-protein interactions. It has been shown to bind to the active site of various enzymes, inhibiting their activity, and to disrupt the interaction between two proteins involved in cancer cell proliferation.
生化学的および生理学的効果
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide exhibits a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
実験室実験の利点と制限
One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and disrupt protein-protein interactions. This makes it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and protein-protein interactions. Another area of interest is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide involves the reaction of 2-(2-furyl)ethylamine and 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with 1,1-dioxide-3-oxo-2-isothiazolidinyl sulfonamide. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
科学的研究の応用
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug discovery. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
特性
製品名 |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C20H26N4O6S2 |
分子量 |
482.6 g/mol |
IUPAC名 |
N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H26N4O6S2/c1-22-9-11-23(12-10-22)18(19-3-2-13-30-19)15-21-32(28,29)17-6-4-16(5-7-17)24-20(25)8-14-31(24,26)27/h2-7,13,18,21H,8-12,14-15H2,1H3 |
InChIキー |
WKXBGZZVDXUXTC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4 |
正規SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)



![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
